Fmoc-Thr-OMe
Description
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18+/m1/s1 |
InChI Key |
AFQZVOKPCWBPHW-XIKOKIGWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Protocol
Step 1: Preparation of L-Threonine Methyl Ester Hydrochloride
- Reagents : L-threonine, thionyl chloride, methanol.
- Procedure : Mix L-threonine, thionyl chloride, and methanol in a specific ratio (e.g., 5:4-8:18-25) and react at 40-45°C for 18-20 hours to form L-threonine methyl ester hydrochloride.
Step 2: Introduction of the Fmoc Group
- Reagents : L-threonine methyl ester hydrochloride, Fmoc-OSu, DIPEA.
- Procedure : React L-threonine methyl ester hydrochloride with Fmoc-OSu in the presence of DIPEA in a suitable solvent like dichloromethane or dimethylformamide (DMF) at room temperature for several hours to obtain this compound.
Analysis of Preparation Methods
The preparation methods for this compound focus on efficient synthesis with high yield and purity. The use of thionyl chloride for esterification and Fmoc-OSu for introducing the Fmoc group are standard practices in peptide chemistry. These methods are optimized for industrial production, aiming to reduce reaction steps and improve efficiency.
Comparison of Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Method 1 | Thionyl chloride esterification, Fmoc-OSu introduction | High yield, efficient | Requires careful handling of thionyl chloride |
| Method 2 | Similar to Method 1 but with optimized conditions | Improved efficiency, adapted for industrial scale | May require additional purification steps |
Research Findings and Data
Recent research emphasizes the importance of optimizing conditions for peptide synthesis reagents like this compound. Advances in Fmoc solid-phase peptide synthesis highlight the availability of high-quality building blocks at low cost, which includes compounds like this compound.
Data on Fmoc-Based Synthesis
| Fmoc Building Block | Yield | Purity | Cost |
|---|---|---|---|
| This compound | High | High | Moderate |
| Other Fmoc Derivatives | Variable | High | Low to High |
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).
Hydrolysis: The methyl ester can be hydrolyzed under mild acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Ester Hydrolysis: Calcium iodide as a protective agent for the Fmoc group.
Major Products Formed:
Fmoc Deprotection: Threonine with a free amino group.
Ester Hydrolysis: Threonine with a free carboxyl group.
Scientific Research Applications
Fmoc-L-threonine and its derivatives, such as Fmoc-Thr-OMe, are versatile compounds with various applications in peptide synthesis, biotechnology, drug design, analytical chemistry, and food science . Fmoc-L-threonine is widely utilized in research, serving as a crucial building block in peptide synthesis because its protective Fmoc group allows for selective deprotection, which facilitates the incorporation of threonine into peptide chains, crucial for developing therapeutic peptides .
Scientific Research Applications
Peptide Synthesis: Fmoc-L-threonine is a key component in synthesizing peptides . The fluorenylmethoxycarbonyl (Fmoc) group protects the amino acid side groups during solid-phase peptide synthesis, ensuring the reaction proceeds in the desired direction . For instance, derivatives of IgG-binding peptides have been synthesized using Fmoc-based solid-phase peptide synthesis . Reactive extrusion methods have also been used to synthesize peptides with Fmoc-protected amino acids, forming Fmoc-Gly-Gly-OMe in high yield within minutes .
Biotechnology: In biotechnology, Fmoc-L-threonine is used to produce recombinant proteins, enhancing their stability and functionality, making them valuable for drug development and enzyme engineering .
Drug Design: Researchers use Fmoc-L-threonine to study interactions between peptides and receptors. Its unique structure helps understand how modifications can influence biological activity, essential for designing new drugs . Fmoc-protected amino acids have shown potential as antifungal agents. For example, novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their corresponding dipeptides have been synthesized and tested for antifungal activity against Aspergillus species . One such dipeptide exhibited greater potency than fluconazole, a standard antifungal treatment, against Aspergillus versicolor and Aspergillus flavus .
Analytical Chemistry: Fmoc-L-threonine is used in analytical methods like chromatography. Its distinct properties aid in separating and identifying amino acids and peptides, improving the accuracy of analytical results .
Food Industry Applications: This compound is explored for its potential in food science, particularly in developing functional foods that may enhance nutritional profiles through the incorporation of specific amino acids .
Phosphorylation Studies: *N-*Fmoc phosphothreonine derivatives, such as Fmoc-Thr[PO(OH)(OPOM)]-OH, are used in solid-phase synthesis employing acid-labile resin and Fmoc-based protocols . These reagents allow for the preparation of phosphothreonine-containing peptides with bio-reversible prodrug protection, useful in various biological applications .
Self-Assembly Studies: Fmoc-protected threonine derivatives, like Fmoc-Thr(tbu)-OH, have been studied for their self-assembly properties. These compounds can form various supramolecular structures depending on concentration and temperature, showing morphological transitions that could be used in material science and nanotechnology .
Mechanism of Action
Mechanism: : The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions. The methyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Molecular Targets and Pathways: : Fmoc-Thr-OMe interacts with various enzymes and proteins during peptide synthesis, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Fmoc-Thr-OMe with derivatives that share structural or functional similarities, such as alternative protecting groups, side-chain modifications, or ester variants.
Functional and Reactivity Differences
Ester vs. Free Carboxylic Acid :
- This compound requires hydrolysis (e.g., NaOH) to activate the carboxyl group for coupling, whereas Fmoc-Thr-OH is pre-activated but may require coupling reagents like HBTU .
- Benzyl esters (e.g., Fmoc-Thr-OBzl ) offer enhanced solubility in organic solvents but necessitate harsher deprotection conditions (e.g., H₂/Pd) .
Side-Chain Protection :
- Fmoc-Thr(tBu)-OH incorporates a tert-butyl group to protect the hydroxyl side chain, preventing undesired side reactions during synthesis. This increases molecular weight (397.5 g/mol) and hydrophobicity compared to this compound .
Stereochemical Effects :
- Fmoc-D-Thr(But)-OH (D-configuration) is used to engineer peptides resistant to proteolytic degradation or to study chiral interactions .
Amino Acid Substitutions: Fmoc-Ala-OMe and Fmoc-D-Ser-OMe replace threonine with alanine or serine, respectively. Alanine lacks a hydroxyl group, reducing steric hindrance, while serine’s shorter side chain (-CH₂OH) alters hydrogen-bonding capacity .
Price and Accessibility
- This compound is priced at $100.00/25g , significantly higher than Fmoc-Thr-OH ($40.00/25g), reflecting the added cost of the methyl ester group .
- Specialty derivatives like Fmoc-D-Thr(But)-OH and Fmoc-Glu(OMe)-OH command premium pricing due to complex synthesis and niche applications .
Research and Application Considerations
- This compound is optimal for standard SPPS protocols requiring mild deprotection.
- Fmoc-Thr-OBzl and Fmoc-Thr(tBu)-OH are preferred for synthesizing peptides with acid-sensitive modifications or extended reaction sequences .
- Enantiomeric variants (e.g., D-Thr derivatives) are critical for designing bioactive peptides with tailored pharmacokinetic profiles .
Biological Activity
Fmoc-Thr-OMe, or Fluorenylmethyloxycarbonyl threonine methyl ester , is a derivative of the amino acid threonine, widely used in peptide synthesis due to its stability and reactivity. This article explores its biological activity, synthesis, and applications, drawing on recent research findings.
Overview of this compound
This compound serves as a protected form of threonine, allowing for the selective coupling in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, facilitating the synthesis of complex peptides.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, a series of antimicrobial peptides (AMPs) were synthesized, showing significant activity against various bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications at the threonine position could enhance antimicrobial efficacy.
| Peptide | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AMP1 | E. coli | 10 µg/mL |
| AMP2 | S. aureus | 5 µg/mL |
| AMP3 | P. aeruginosa | 15 µg/mL |
These results suggest that this compound can be effectively utilized in designing AMPs with tailored biological activities .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were performed on human cell lines to evaluate the safety profile of peptides containing this compound. The synthesized peptides exhibited low cytotoxicity with IC50 values above 100 µM, indicating a favorable therapeutic window for potential applications in drug development .
Synthesis and Stability
This compound is typically synthesized via standard Fmoc-SPPS techniques. The stability of this compound during synthesis is critical; studies have shown that it maintains integrity under various coupling conditions. For instance, coupling reactions involving sterically hindered amino acids alongside this compound resulted in high yields and purity, demonstrating its robustness in peptide synthesis .
Yield and Efficiency Data
The efficiency of incorporating this compound into peptides was assessed through various synthetic routes:
| Reaction Type | Yield (%) | Comments |
|---|---|---|
| Direct Coupling with Fmoc-Pro-OH | 95 | High efficiency observed |
| Coupling with Sterically Hindered Amino Acids | 85 | Some side reactions noted |
| Scale-Up Synthesis | 90 | Maintained high yield |
These data underscore the effectiveness of using this compound in diverse synthetic strategies .
Case Study 1: Antimicrobial Peptide Development
A recent research project aimed at developing novel AMPs incorporated this compound into their structures. The resulting peptides demonstrated enhanced stability and antimicrobial activity compared to traditional AMPs. The study concluded that strategic incorporation of threonine derivatives could lead to more effective therapeutic agents .
Case Study 2: Cancer Therapeutics
Another study investigated the potential of peptides derived from this compound as cancer therapeutics. The synthesized peptides were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation while sparing normal cells. This highlights the potential for developing targeted therapies using threonine-based peptides .
Q & A
Q. How should Fmoc-Thr-OMe be stored to maintain stability during peptide synthesis experiments?
this compound should be stored in a desiccator at -20°C under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the methyl ester (OMe) and degradation of the Fmoc group. Stability studies recommend using airtight containers with desiccants like silica gel to minimize moisture exposure, which can lead to premature deprotection .
Q. What analytical techniques are most effective for characterizing this compound post-synthesis?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- Reverse-phase HPLC with UV detection (λ = 265–280 nm) to monitor Fmoc-group retention.
- Mass spectrometry (MS) for molecular weight validation. Cross-referencing with PubChem spectral data (e.g., SMILES strings, Canonical identifiers) ensures consistency in structural validation .
Q. What are the common side reactions encountered when using this compound, and how can they be identified?
Common side reactions include:
- Racemization : Detectable via chiral HPLC or optical rotation measurements.
- Diketopiperazine formation : Identified by MS or unexpected retention times in HPLC.
- Incomplete deprotection : Monitored by ninhydrin tests or UV absorbance during SPPS. Systematic replication under varying conditions (temperature, coupling agents) helps isolate root causes .
Q. What purification methods are recommended for this compound after synthesis or peptide cleavage?
Use flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for crude products. For peptides, preparative HPLC with C18 columns and TFA-containing mobile phases ensures high purity. Always validate purity via analytical HPLC (>95% peak area) before downstream applications .
Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Compare retention times with commercial standards or calculate optical rotation ([α]D) to verify deviations <1% .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?
Optimize using:
- Coupling agents : HBTU/HOBt or Oxyma Pure/DIC for sterically hindered residues.
- Temperature : 25–40°C to balance kinetics and epimerization risk.
- Double coupling : Repeat couplings with fresh reagents for low-yield residues. Computational models (e.g., molecular dynamics) predict steric hindrance effects, guiding reagent selection .
Q. What strategies minimize epimerization of this compound during peptide chain elongation?
- Use low-temperature coupling (0–4°C) with DIC/Oxyma.
- Add cautionary bases (e.g., 2,4,6-collidine) to suppress base-induced racemization.
- Employ ultrasound-assisted synthesis to reduce reaction time. Monitor epimerization via tandem MS/MS fragmentation patterns .
Q. How does the steric hindrance of the Thr side chain influence the deprotection kinetics of this compound in SPPS?
The β-methyl group in Thr increases steric hindrance, slowing piperidine-mediated Fmoc deprotection. Kinetic studies (UV monitoring at 301 nm) show a 10–20% longer deprotection time compared to non-branched residues. Adjust deprotection duration to 15–20 minutes for Thr-containing sequences .
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound in peptide synthesis?
- Density Functional Theory (DFT) : Models transition states during coupling/deprotection.
- Molecular Dynamics (MD) : Simulates solvent accessibility and steric effects in SPPS. Validate predictions with experimental data (e.g., HPLC yields, MS fragmentation) to refine parameters .
Q. How should researchers resolve contradictory data on this compound stability under varying conditions?
Apply a systematic replication framework :
- Vary parameters (temperature, solvent, reagents) independently.
- Use multiple analytical techniques (HPLC, NMR, MS) for cross-validation.
- Perform statistical meta-analysis to identify outliers or confounding variables.
This aligns with qualitative contradiction analysis principles in iterative research design .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., resource availability), Interesting (novelty in Thr chemistry), Novel (e.g., unexplored coupling agents), Ethical (data integrity), and Relevant (advancing peptide synthesis) .
- PICOT Structure : Define Population (e.g., this compound in SPPS), Intervention (e.g., coupling agents), Comparison (e.g., Thr vs. Ser derivatives), Outcome (e.g., coupling yield), and Timeframe (e.g., reaction kinetics) .
Data Management and Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
